The synthesis of Warfarin-S can be achieved through various asymmetric synthesis methods. A notable approach involves the use of chiral catalysts, such as C2-symmetric squaramide-based primary diamines, which facilitate the formation of enantiomerically enriched products. For instance, one method reported yields of up to 96% with enantiomeric excess (ee) also reaching 96% .
Another method employs sodium borohydride for the reduction of warfarin, where Warfarin-S is synthesized with a typical yield exceeding 70% . The process usually involves stirring the compound in deionized water with sodium borohydride at ambient temperature, followed by neutralization and purification through thin-layer chromatography .
Warfarin-S has a complex molecular structure characterized by a coumarin backbone. Its molecular formula is C19H16O4, with a molecular weight of approximately 304.33 g/mol. The stereochemistry at the chiral centers is crucial for its biological activity; the S-enantiomer exhibits significantly greater anticoagulant properties than the R-enantiomer .
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C19H16O4 |
Molecular Weight | 304.33 g/mol |
Stereochemistry | S-enantiomer |
Warfarin-S undergoes various chemical reactions that are essential for its functionality as an anticoagulant. The primary reaction involves its interaction with vitamin K epoxide reductase, leading to the inhibition of vitamin K recycling and subsequently affecting the synthesis of clotting factors II
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3